molecular formula C12H18BrN3O2 B2735808 Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate CAS No. 1823822-54-3

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

Cat. No.: B2735808
CAS No.: 1823822-54-3
M. Wt: 316.199
InChI Key: XHBLPGQQPIZSLQ-UHFFFAOYSA-N
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Description

“Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate” is a complex organic compound. It contains a tert-butyl group, which is a substituent with the formula -C(CH3)3 . The compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such a complex compound would likely involve multiple steps, including the formation of the imidazole ring and the introduction of the tert-butyl group. Imidazole rings can be synthesized through a variety of methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the tert-butyl group. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The tert-butyl group is a branched alkyl group with three methyl groups attached to a central carbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the tert-butyl group. Imidazole rings are known to participate in a variety of chemical reactions, due to the presence of two nitrogen atoms . Tert-butyl groups can also participate in various reactions, such as chemoselective trifluoromethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, tert-butyl groups are known to increase the lipophilicity of compounds, which can affect their solubility and reactivity . Imidazole rings are amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Radioligand Synthesis for Imaging Applications

This compound has been explored for its utility in synthesizing radioligands, particularly [123I]tert-butyl derivatives, which are high affinity and selective for the diazepam-insensitive (DI) benzodiazepine receptor. Such radioligands have potential applications in Single Photon Emission Computed Tomography (SPECT) imaging, aiding in the study of benzodiazepine receptor distribution and function in various neurological conditions (Xiao-shu He et al., 1994).

Ligand Synthesis for Benzodiazepine Receptor Studies

Research has also focused on the synthesis of tert-butyl and ethyl esters of imidazo[1,5-a][1,4]benzodiazepines, aiming to develop high affinity ligands for the diazepam-insensitive (DI) subtype of the benzodiazepine receptor (BZR). These efforts underscore the compound's role in generating tools for probing the pharmacology of BZRs, which are critical in understanding and potentially treating anxiety and other CNS disorders (Z. Gu et al., 1992).

Exploring Benzodiazepine Receptor Subtypes

Further studies have synthesized and evaluated imidazo[1,5-a][1,4]benzodiazepine esters with variations in ester side chains and substituents at the 8-position. These compounds were tested for their affinities at diazepam-insensitive (DI) and diazepam-sensitive (DS) subtypes of the BZR. The research highlights the compound's utility in dissecting the pharmacological nuances between BZR subtypes, contributing to the development of more targeted therapies for neurological and psychiatric disorders (Z. Gu et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the wide range of biological activities exhibited by imidazole derivatives .

Properties

IUPAC Name

tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-8-14-10(13)16(9)7-6-15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLPGQQPIZSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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